1-Phenylethyl diphenylphosphinite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

134920-71-1 |

|---|---|

Molecular Formula |

C20H19OP |

Molecular Weight |

306.3 g/mol |

IUPAC Name |

diphenyl(1-phenylethoxy)phosphane |

InChI |

InChI=1S/C20H19OP/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |

InChI Key |

WENXQKDAKSWYMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

1-Phenylethyl diphenylphosphinite is an organophosphorus compound that exhibits significant biological activity and potential applications in various fields, particularly in catalysis and organic synthesis. This article will explore its biological properties, including its mechanisms of action, catalytic applications, and relevant case studies.

Chemical Structure and Properties

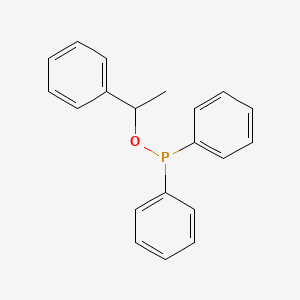

This compound has the following chemical structure:

- Chemical Formula : CHOP

- Molecular Weight : 300.32 g/mol

The compound features a phosphinite functional group attached to a 1-phenylethyl moiety, characterized by a phosphorus atom bonded to two phenyl groups and an ethyl group. This unique configuration allows it to act as both a nucleophile and electrophile in various chemical reactions.

Mechanisms of Biological Activity

This compound's biological activity is primarily linked to its role as a catalyst in organic reactions. Its ability to form stable complexes with metals enhances its effectiveness in catalytic processes, particularly in asymmetric synthesis. The compound has been shown to facilitate various transformations, such as:

- Asymmetric Hydrogenation : The compound can be used in asymmetric hydrogenation reactions, leading to the formation of chiral products with high enantioselectivity .

- Heck Reactions : It serves as a catalyst in intermolecular Heck reactions, demonstrating significant efficacy in producing complex organic molecules .

1. Asymmetric Synthesis Applications

A study highlighted the use of this compound in the synthesis of chiral compounds through asymmetric hydrogenation. The results indicated that this compound could achieve enantiomeric excesses (ee) of up to 95% when used with specific substrates .

2. Coordination Chemistry

Research on coordination chemistry has shown that this compound forms stable complexes with transition metals, which are crucial for catalyzing various reactions. For instance, its application in palladium(II) complexes has been explored for catalyzing asymmetric intermolecular reactions, yielding high selectivity and efficiency .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Organophosphorus | Catalytic activity in asymmetric synthesis |

| Chiral Bis(phosphinite)-Pd(II) Complex | Coordination complex | Enhanced enantioselectivity in reactions |

| Planar Chiral Arene Chromium(0) Complex | Metal complex | High enantioselectivity in organic transformations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.